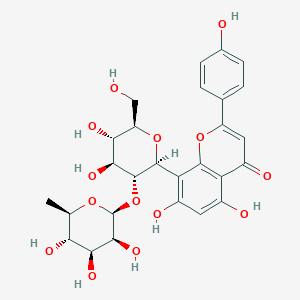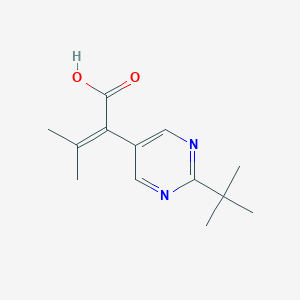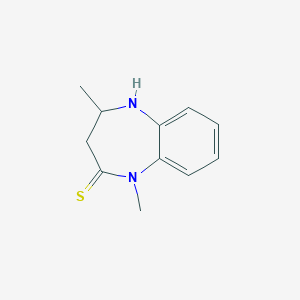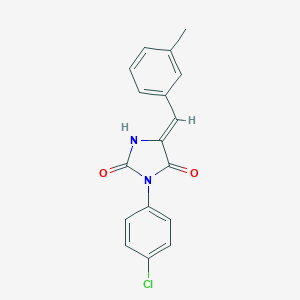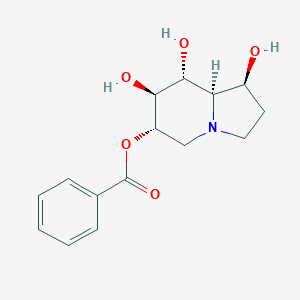
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester, also known as berberine, is a natural alkaloid compound found in various plants. It has been used for centuries in traditional Chinese and Ayurvedic medicine for its antimicrobial, anti-inflammatory, and anti-diabetic properties. In recent years, berberine has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester's therapeutic effects is not fully understood, but it is believed to involve multiple pathways. Berberine has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism. AMPK activation by Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. Berberine has also been found to inhibit the activity of various enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling, and topoisomerase, which is involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
Berberine has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Berberine has also been reported to have antimicrobial effects against various bacteria, viruses, and fungi. In addition, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been shown to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Berberine has several advantages as a research tool. It is a natural compound with low toxicity and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester also has some limitations. It has poor solubility in water, which can limit its bioavailability and make it difficult to administer in experiments. In addition, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester can interact with other drugs and supplements, which can affect its efficacy.
Direcciones Futuras
There are several future directions for research on Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester. One area of interest is the development of new synthetic methods for Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester that can improve its yield and purity. Another area of research is the identification of new therapeutic applications for Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester, particularly in the field of neurodegenerative diseases. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester in humans. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester, particularly its bioavailability and metabolism in the body.
Métodos De Síntesis
Berberine can be extracted from various plants, including Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. However, the yield of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester from these sources is low, and the extraction process is time-consuming. Therefore, chemical synthesis of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been developed as an alternative method. One of the most common methods for synthesizing Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester.
Aplicaciones Científicas De Investigación
Berberine has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, cardiovascular diseases, and neurodegenerative diseases. In diabetes, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism. In cancer, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been found to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In cardiovascular diseases, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been reported to reduce blood pressure, improve lipid profiles, and protect against atherosclerosis. In neurodegenerative diseases, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Número CAS |
121104-76-5 |
|---|---|
Nombre del producto |
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester |
Fórmula molecular |
C15H19NO5 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] benzoate |
InChI |
InChI=1S/C15H19NO5/c17-10-6-7-16-8-11(13(18)14(19)12(10)16)21-15(20)9-4-2-1-3-5-9/h1-5,10-14,17-19H,6-8H2/t10-,11-,12+,13+,14+/m0/s1 |
Clave InChI |
DWBDMLGCCJIACZ-ODXJTPSBSA-N |
SMILES isomérico |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CC=C3 |
SMILES |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |
Sinónimos |
1,6,7,8-Indolizinetetrol, octahydro-, 6-benzoate, (1S,6S,7S,8R,8aR)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



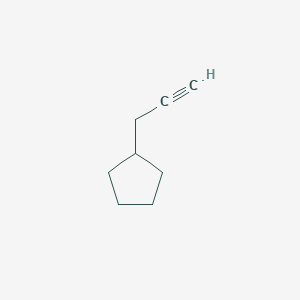
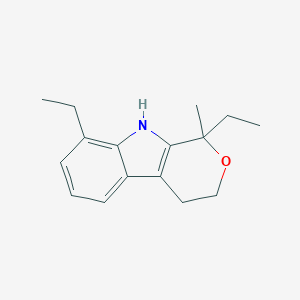
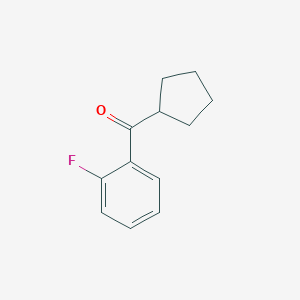
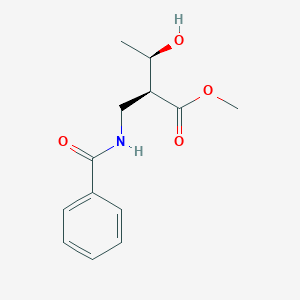
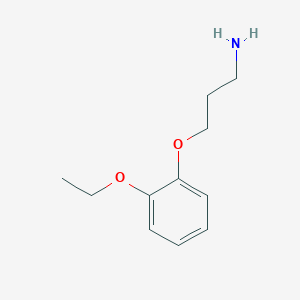
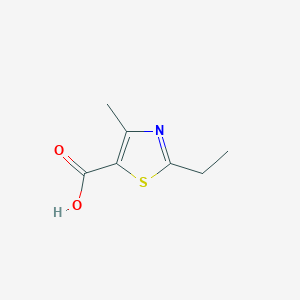
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
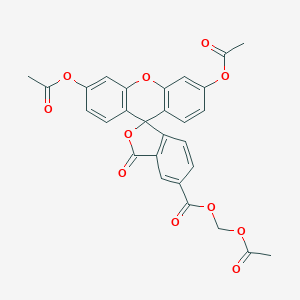
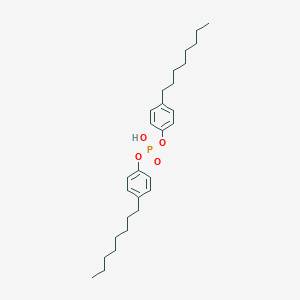
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
